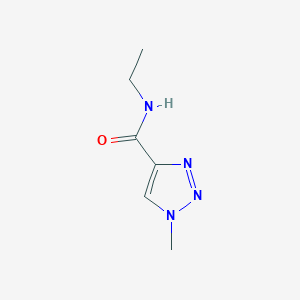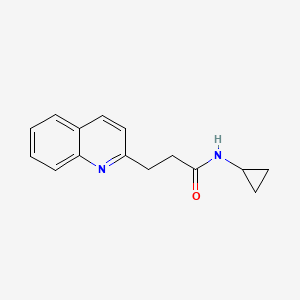![molecular formula C12H12F3NO3 B6638790 3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid](/img/structure/B6638790.png)
3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid, also known as TFPAA, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. TFPAA is a synthetic organic compound that has been widely used in various research applications, including biochemical and physiological studies.
作用机制
3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid is known to interact with specific amino acid residues in proteins, leading to changes in protein conformation and function. This compound has been shown to inhibit the activity of several enzymes, including protein kinases and phosphatases. This compound has also been shown to activate specific cellular signaling pathways, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the activity of several enzymes involved in cell signaling, leading to changes in cellular behavior. This compound has also been shown to activate specific cellular signaling pathways, leading to changes in gene expression and protein synthesis.
实验室实验的优点和局限性
3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid has several advantages and limitations for use in lab experiments. One advantage of this compound is its ability to selectively interact with specific amino acid residues in proteins, making it a useful tool for studying protein function. However, this compound can be toxic to cells at high concentrations, limiting its use in certain experiments.
未来方向
There are several future directions for research involving 3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid. One area of research could be the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of research could be the identification of new proteins and enzymes that interact with this compound, leading to a better understanding of its mechanism of action. Additionally, the development of new this compound derivatives with improved properties could lead to new therapeutic applications.
In conclusion, this compound is a synthetic organic compound that has been widely used in scientific research. This compound has several unique properties that make it a useful tool for studying protein function and cellular signaling pathways. However, this compound also has limitations that must be considered when designing experiments. Future research involving this compound could lead to new insights into protein function and the development of new therapeutic applications.
合成方法
The synthesis of 3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid involves several steps, including the reaction of 2-(trifluoromethyl) benzaldehyde with ethylamine to form 2-(2-(trifluoromethyl)phenyl)ethylamine. This intermediate product is then reacted with ethyl acetoacetate to form this compound. The synthesis of this compound is a complex process that requires skilled personnel and specialized equipment.
科学研究应用
3-Oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid has been widely used in scientific research, particularly in the field of biochemistry and physiology. This compound is known to interact with various cellular signaling pathways and has been used to study the mechanism of action of several proteins and enzymes. This compound has also been used as a tool to investigate the role of specific amino acid residues in protein function.
属性
IUPAC Name |
3-oxo-3-[2-[2-(trifluoromethyl)phenyl]ethylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3/c13-12(14,15)9-4-2-1-3-8(9)5-6-16-10(17)7-11(18)19/h1-4H,5-7H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKDLJIUZDYPXSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCNC(=O)CC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone](/img/structure/B6638717.png)

![Methyl 3-[[2-(1,3-thiazol-4-yl)acetyl]amino]propanoate](/img/structure/B6638722.png)


![2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pyrazole-3-carboxamide](/img/structure/B6638738.png)
![1-[1-(4-Fluorophenyl)cyclobutyl]-3-propan-2-ylurea](/img/structure/B6638753.png)
![N-[1-(1-methylpyrazol-4-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B6638761.png)
![4-fluoro-N-[(2-hydroxyphenyl)methyl]benzamide](/img/structure/B6638768.png)
![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-imidazol-1-ylphenyl)methanone](/img/structure/B6638771.png)
![N-(2,6-dioxopiperidin-3-yl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B6638778.png)

![N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide](/img/structure/B6638787.png)
![3,4-dihydro-2(1H)-isoquinolinyl{3-[3,4-dihydro-2(1H)-isoquinolinylcarbonyl]-5-nitrophenyl}methanone](/img/structure/B6638792.png)